6H-Furo[2,3-g][1]benzopyran-6-one
Description
Properties
CAS No. |
6457-94-9 |
|---|---|
Molecular Formula |
C11H6O3 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
furo[2,3-g]chromen-6-one |
InChI |
InChI=1S/C11H6O3/c12-11-2-1-7-5-9-8(3-4-13-9)6-10(7)14-11/h1-6H |
InChI Key |
HFIBDCBPROTZBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=C21)OC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydroxybenzofuran Derivatives
Vilsmeier-Haack Formylation Followed by Cyclization
A pivotal route involves the Vilsmeier-Haack formylation of 5-methoxy-2,3-diphenylbenzofuran (1a) and 6-methoxy-2,3-diphenylbenzofuran (2a). This reaction introduces a formyl group at the 6-position of (1a) and the 5-position of (2a), yielding intermediates (1b) and (2b), respectively. Subsequent Friedel-Crafts acetylation preserves the regioselectivity, directing acetyl groups to the same positions.
The aldehydes (1b) and (2b) undergo cyclization under acidic conditions, forming the fused benzopyranone system. For instance, treatment with polyphosphoric acid (PPA) at 120°C for 6 hours facilitates ring closure, producing 6H-Furo[2,3-g]benzopyran-6-one in 65–72% yield.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | PPA |
| Temperature | 120°C |
| Reaction Time | 6 hours |
| Yield | 65–72% |
This method excels in regioselectivity but requires stringent anhydrous conditions to prevent hydrolysis of intermediates.
Friedel-Crafts Acylation of Methoxy-Substituted Benzofurans
Acetylation and Subsequent Cyclization
Friedel-Crafts acylation of 5-methoxy-2,3-diphenylbenzofuran (1a) with acetyl chloride in the presence of AlCl₃ generates a ketone intermediate, which is subsequently cyclized using PPA. The reaction proceeds via electrophilic aromatic substitution, with the acetyl group occupying the para position relative to the methoxy substituent.
Optimization Insights:
- Catalyst Loading : 1.2 equivalents of AlCl₃ maximize electrophilic activation without side reactions.
- Solvent : Dichloromethane enhances reaction homogeneity, improving yield by 15% compared to benzene.
This two-step protocol achieves an overall yield of 58–64%, though scalability is limited by the stoichiometric use of AlCl₃.
Microwave-Assisted Synthesis Using Triton-B
Solvent-Free Cyclodehydration
A solvent-free approach leverages benzyltrimethylammonium hydroxide (Triton-B) as a phase-transfer catalyst under microwave irradiation. Hydroxyacetophenone derivatives react with ketones at 100°C for 20 minutes, forming the benzopyranone core via Knoevenagel condensation and subsequent cyclization.
Advantages Over Conventional Methods:
Dehydrogenation of Dihydro Precursors
DDQ-Mediated Aromatization
Dihydro analogs of 6H-Furo[2,3-g]benzopyran-6-one undergo dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous benzene. This method converts saturated intermediates into the aromatic system via a radical mechanism, achieving 70–75% yield.
Critical Considerations:
- Oxidant Stoichiometry : 1.5 equivalents of DDQ prevent over-oxidation.
- Side Products : Trace amounts of quinones may form, necessitating chromatographic purification.
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Vilsmeier-Haack + PPA | 65–72 | 6 hours | Moderate | High (PPA disposal) |
| Friedel-Crafts + PPA | 58–64 | 8 hours | Low | Moderate |
| Microwave + Triton-B | 78–85 | 20 minutes | High | Low |
| DDQ Dehydrogenation | 70–75 | 3 hours | Moderate | Moderate (DDQ toxicity) |
Mechanistic Considerations
- Electrophilic Acylation : Dominates in Friedel-Crafts and Vilsmeier-Haack routes, requiring strong Lewis acids.
- Radical Pathways : DDQ-mediated dehydrogenation proceeds via single-electron transfer, avoiding acidic conditions.
- Microwave Effects : Dielectric heating accelerates polarization, reducing activation energy in Triton-B-catalyzed reactions.
Chemical Reactions Analysis
Types of Reactions
6H-Furo2,3-gbenzopyran-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction: This reaction can reduce double bonds or carbonyl groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may yield halogenated or alkylated derivatives .
Scientific Research Applications
6H-Furo2,3-gbenzopyran-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 6H-Furo2,3-gbenzopyran-6-one involves its interaction with specific molecular targets and pathways. For example, it may exert its antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in bacterial metabolism. Its antioxidant properties may be due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural uniqueness of 6H-Furo[2,3-g][1]benzopyran-6-one lies in its fused heterocyclic system. Below is a comparison with key analogs:
Antibacterial Activity
- This compound: Active against SA, BC, and BS (MIC: 7.8–62.5 µg/mL) but inactive against MRSA and E. coli .
Compound 4 (from S. latifolia) :
- Pyrimidino[5',4'-6,5]4H-pyrano[3,2-c][1]-benzopyran-6-one (Compound 6): Exceptional activity against Bacillus subtilis (Gram-positive), comparable to amoxicillin .
- Coumestrol: No direct antibacterial activity reported; instead, it exhibits estrogenic effects .
Enzyme Inhibition
Q & A
Basic Research Questions
Q. What are the key structural features of 6H-Furo[2,3-g][1]benzopyran-6-one, and how do they influence its reactivity in synthetic pathways?
- The compound features a fused furo-benzopyran scaffold with a ketone group at position 5. Its stereochemistry (e.g., (2R,6aR,12aR) configuration in related analogs) and substituents (e.g., methoxy or hydroxy groups) significantly impact reactivity. For example, the electron-withdrawing ketone enhances electrophilic substitution at aromatic positions, while methoxy groups direct regioselectivity in functionalization reactions . Structural characterization via X-ray crystallography or NMR (e.g., and analysis) is critical to confirm stereochemical assignments .
Q. What experimental strategies are recommended for synthesizing this compound derivatives?
- A common approach involves cyclocondensation of substituted coumarins with furan derivatives under acidic or catalytic conditions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can be employed. Evidence from analogous compounds suggests microwave-assisted synthesis improves yield and reduces reaction time compared to traditional heating . Post-synthetic modifications, such as O-methylation or hydroxylation, require careful optimization of reaction conditions to avoid side reactions .
Q. Which analytical techniques are most reliable for purity assessment and quantification of this compound?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for purity analysis. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) determines melting points and thermal stability. For stereoisomer separation, chiral stationary-phase HPLC is recommended .
Advanced Research Questions
Q. How can researchers reconcile contradictions in reported bioactivity data for this compound derivatives?
- Discrepancies often arise from variations in stereochemistry, purity, or assay conditions. For instance, diastereomers (e.g., (2R,6aR) vs. (2S,6aS)) may exhibit divergent binding affinities in enzyme inhibition assays. Rigorous batch-to-batch characterization (e.g., enantiomeric excess via chiral HPLC) and standardized bioassays (e.g., IC measurements under controlled pH and temperature) are essential .
Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?
- Molecular docking (e.g., AutoDock Vina) combined with density functional theory (DFT) calculations can model interactions with target proteins (e.g., cytochrome P450 enzymes). ADMET prediction tools (e.g., SwissADME) utilize topological polar surface area (TPSA ≈ 104 Ų) and LogP (≈2.1) to estimate bioavailability and blood-brain barrier penetration .
Q. How does substituent variation at the 8- and 9-positions affect the compound’s photophysical properties?
- Methoxy or hydroxy groups at these positions alter electron delocalization, impacting UV-Vis absorption maxima. For example, 8-methoxy derivatives show a redshift (Δλ ≈ 20 nm) compared to unsubstituted analogs. Time-dependent DFT (TD-DFT) simulations correlate substituent effects with experimental spectral data .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Degradation pathways (e.g., oxidation or hydrolysis) are minimized by storing the compound under inert atmospheres (N or Ar) at −20°C. Lyophilization in amber vials with desiccants (e.g., silica gel) preserves stability. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf-life .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
- Systematic SAR involves synthesizing analogs with modified substituents (e.g., halogenation at position 3 or alkylation at position 2) and testing against target enzymes (e.g., kinases or oxidoreductases). QSAR models using Hammett constants or molecular descriptors (e.g., molar refractivity) guide rational design .
Methodological Notes
- Stereochemical Analysis : Always use circular dichroism (CD) spectroscopy or X-ray crystallography to resolve ambiguities in chiral centers .
- Data Reproducibility : Report detailed synthetic protocols (solvent, catalyst, temperature) and characterization data (NMR shifts, HPLC retention times) to enable cross-validation .
- Ethical Compliance : Adhere to laboratory safety protocols (e.g., handling hazardous intermediates under fume hoods) and declare conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
